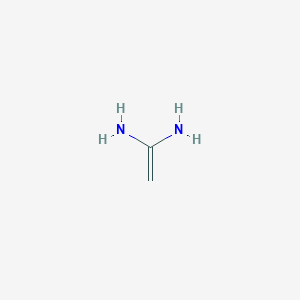![molecular formula C10H16O2 B14131512 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 6988-84-7](/img/structure/B14131512.png)
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the laboratory methods for industrial production. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bicyclic ring system and the oxygen atom.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the methyl groups or the oxygen atom, using reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of the oxygen atom and methyl groups can also affect its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,6,6-Trimethyl-8-oxabicyclo[3.2.1]octan-2-one
- 8-Azabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
Uniqueness
5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is unique due to its specific arrangement of atoms and the presence of three methyl groups, which influence its chemical properties and reactivity
Propiedades
Número CAS |
6988-84-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3 |
Clave InChI |
DBRCQDHKXZLHJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(COC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
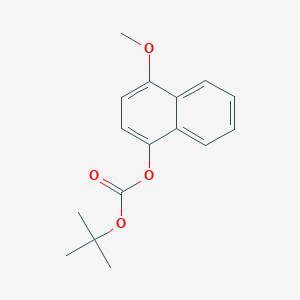
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
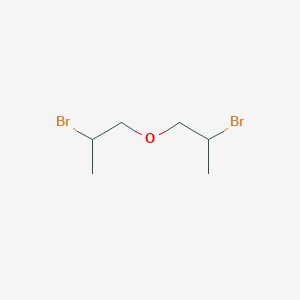

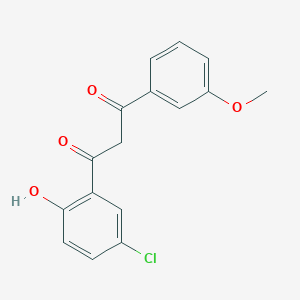
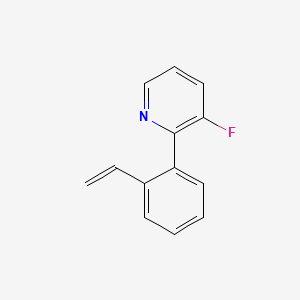


![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
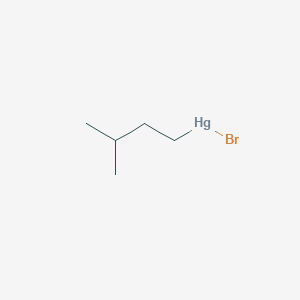
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
